molecular formula C16H22ClN5 B1402590 [4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride CAS No. 1361112-23-3

[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride

Cat. No. B1402590
M. Wt: 319.83 g/mol
InChI Key: HKCJUKUCPHSPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines : Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate was synthesized, illustrating the chemical versatility of piperidinyl compounds in creating complex heterocyclic structures (Paronikyan et al., 2016).
  • Optical Properties of Trisheterocyclic Systems : A study on derivatives of 2,6-di(pyrazin-2-yl)pyridine with piperidine substituents, similar to the query compound, revealed insights into their thermal, redox, and fluorescence properties (Palion-Gazda et al., 2019).

Biological Applications

  • Mycobacterium Tuberculosis Inhibitors : Thiazole-aminopiperidine hybrid analogues, akin to the query compound, demonstrated promising activity against Mycobacterium tuberculosis, indicating potential for antimicrobial research (Jeankumar et al., 2013).
  • Phleomycin Amplifiers : Pyridinylpyrimidines with basic side chains, including piperidinyl derivatives, were studied for their activity as amplifiers of phleomycin against Escherichia coli, suggesting their role in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Drug Synthesis and Development

  • Key Intermediates in Drug Synthesis : Piperidinyl compounds like the query molecule have been used as key intermediates in synthesizing drugs such as Crizotinib, highlighting their significance in pharmaceutical manufacturing (Fussell et al., 2012).
  • Glycine Transporter 1 Inhibitors : Compounds containing piperidin-1-yl groups have been identified as potent inhibitors of Glycine Transporter 1, indicating their potential in neurological and psychiatric disorder treatments (Yamamoto et al., 2016).

properties

IUPAC Name

N-[4-(2-piperidin-3-ylethyl)pyridin-2-yl]pyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5.ClH/c1-2-14(11-17-6-1)4-3-13-5-7-19-15(10-13)21-16-12-18-8-9-20-16;/h5,7-10,12,14,17H,1-4,6,11H2,(H,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCJUKUCPHSPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC2=CC(=NC=C2)NC3=NC=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride
Reactant of Route 2
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride
Reactant of Route 3
Reactant of Route 3
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride
Reactant of Route 4
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride
Reactant of Route 5
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride
Reactant of Route 6
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride

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